molecular formula C26H26F6N6 B1673016 Unii-DQ4lkh74UY CAS No. 951135-00-5

Unii-DQ4lkh74UY

Cat. No. B1673016
Key on ui cas rn: 951135-00-5
M. Wt: 536.5 g/mol
InChI Key: MRHHSXHMRZMNIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08673895B2

Procedure details

4-Chloro-2-piperidin-1-yl-7-(3-trifluoromethyl-pyridin-2-yl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine. To a solution of 2-piperidin-1-yl-7-(3-trifluoromethyl-pyridin-2-yl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-ol (435 mg, 1.11 mmol) in CH3CN (9 mL) was added POCl3 (0.41 mL, 4.43 mmol). After 1.5 h at 80° C., the mixture was cooled to rt, diluted with EtOAc, and quenched slowly with satd. aq. NaHCO3. The organic layers were combined, dried (Na2SO4), and concentrated. The crude residue was purified (FCC) to give the title compound (160 mg, 35%).
Name
4-Chloro-2-piperidin-1-yl-7-(3-trifluoromethyl-pyridin-2-yl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-piperidin-1-yl-7-(3-trifluoromethyl-pyridin-2-yl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-ol
Quantity
435 mg
Type
reactant
Reaction Step Two
Name
Quantity
0.41 mL
Type
reactant
Reaction Step Two
Name
Quantity
9 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
35%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:12]2[CH2:11][CH2:10][N:9]([C:13]3[C:18]([C:19]([F:22])([F:21])[F:20])=[CH:17][CH:16]=[CH:15][N:14]=3)[CH2:8][CH2:7][C:6]=2[N:5]=[C:4]([N:23]2[CH2:28][CH2:27][CH2:26][CH2:25][CH2:24]2)[N:3]=1.N1(C2N=C(O)C3CCN([C:45]4[C:50]([C:51]([F:54])([F:53])[F:52])=[CH:49][CH:48]=[CH:47][N:46]=4)CCC=3N=2)CCCCC1.O=P(Cl)(Cl)Cl.[CH3:62]C#N>CCOC(C)=O>[N:23]1([C:4]2[N:3]=[C:2]([NH:46][C:47]3[CH:48]=[CH:49][C:50]([C:51]([F:52])([F:53])[F:54])=[CH:45][CH:62]=3)[C:12]3[CH2:11][CH2:10][N:9]([C:13]4[C:18]([C:19]([F:22])([F:20])[F:21])=[CH:17][CH:16]=[CH:15][N:14]=4)[CH2:8][CH2:7][C:6]=3[N:5]=2)[CH2:28][CH2:27][CH2:26][CH2:25][CH2:24]1

Inputs

Step One
Name
4-Chloro-2-piperidin-1-yl-7-(3-trifluoromethyl-pyridin-2-yl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC(=NC=2CCN(CCC21)C2=NC=CC=C2C(F)(F)F)N2CCCCC2
Step Two
Name
2-piperidin-1-yl-7-(3-trifluoromethyl-pyridin-2-yl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-ol
Quantity
435 mg
Type
reactant
Smiles
N1(CCCCC1)C=1N=C(C2=C(CCN(CC2)C2=NC=CC=C2C(F)(F)F)N1)O
Name
Quantity
0.41 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl
Name
Quantity
9 mL
Type
reactant
Smiles
CC#N
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
quenched slowly with satd
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude residue was purified (FCC)

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
N1(CCCCC1)C=1N=C(C2=C(CCN(CC2)C2=NC=CC=C2C(F)(F)F)N1)NC1=CC=C(C=C1)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 160 mg
YIELD: PERCENTYIELD 35%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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